molecular formula C7H8O3 B1294974 2,5-Dimethyl-3-furoic acid CAS No. 636-44-2

2,5-Dimethyl-3-furoic acid

Cat. No. B1294974
Key on ui cas rn: 636-44-2
M. Wt: 140.14 g/mol
InChI Key: CNTHHNPBADVTRY-UHFFFAOYSA-N
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Patent
US05840917

Procedure details

2,5-Dimethyl-3-furancarboxylic acid ethyl ester (14.6 g) (synthesized in accordance with the method described in J.A.C.S., 59, 2525 (1937)) was dissolved in ethanol (100 15 ml), and 1N aqueous sodium hydroxide (100 ml) was added. The mixture was stirred at room temperature for 1 hour, and then stirred under reflux for 30 minutes. The mixture was concentrated under reduced pressure, and the residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. precipitated crystals were recrystallized from acetone-hexane to give 2,5-dimethyl-3-furancarboxylic acid (7.3 g) as crystals.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH3:11])[O:8][C:7]=1[CH3:12])=[O:5])C.[OH-].[Na+]>C(O)C>[CH3:12][C:7]1[O:8][C:9]([CH3:11])=[CH:10][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(OC(=C1)C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
precipitated crystals
CUSTOM
Type
CUSTOM
Details
were recrystallized from acetone-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1OC(=CC1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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